molecular formula C24H30K2O11S B13822011 1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate

1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate

Cat. No.: B13822011
M. Wt: 604.8 g/mol
InChI Key: WDWGAMFSMDHFCH-FDIJGZAJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfation and Glucuronidation as Dual Inactivation Pathways for Estradiol

Estradiol’s inactivation primarily occurs through sulfation and glucuronidation , two parallel pathways that enhance its water solubility for renal excretion. Sulfation, mediated by sulfotransferases such as SULT1E1 (estrogen sulfotransferase), attaches a sulfate group to estradiol’s C3 position, forming estradiol 3-sulfate. Concurrently, glucuronidation, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs) like UGT1A1 and UGT2B7 , conjugates glucuronic acid to the C17 position, yielding estradiol 17β-glucuronide. Oral administration of estradiol results in extensive first-pass metabolism, with approximately 95% of the dose converted into these conjugates before systemic circulation.

Table 1: Comparative Features of Sulfation and Glucuronidation Pathways

Feature Sulfation Glucuronidation
Enzyme Class Sulfotransferases (SULTs) UDP-Glucuronosyltransferases (UGTs)
Primary Site Hepatic cytosol Hepatic endoplasmic reticulum
Conjugate Position C3 hydroxyl C17 hydroxyl
Solubility Impact Moderate increase Significant increase
Major Metabolite Estradiol 3-sulfate Estradiol 17β-glucuronide

The dual conjugation of E2-3G-17S represents a rare but physiologically significant inactivation mechanism. By occupying both C3 and C17 positions, this molecule achieves exceptional aqueous solubility, facilitating rapid urinary excretion. However, its formation is less common compared to single conjugates due to steric and kinetic constraints in simultaneous enzymatic modifications.

Interconversion Dynamics Between 3-Sulfate-17-Glucuronide and Other Estrogen Conjugates

The estrogen conjugate pool exists in dynamic equilibrium, with E2-3G-17S serving as both a terminal metabolite and a potential reservoir for reactivation. Sulfatases and β-glucuronidases in peripheral tissues hydrolyze sulfate and glucuronide groups, respectively, regenerating bioactive estradiol. For instance, mammary gland β-glucuronidase can cleave the C17 glucuronide from E2-3G-17S, yielding estradiol 3-sulfate, which is further desulfated by sulfatase to free estradiol.

Table 2: Interconversion Rates of Estradiol Conjugates

Conversion Pathway Transfer Constant Biological Impact
Estradiol → Estrone 0.15 Initial oxidation step
Estrone → Estrone sulfate 0.54 Major inactivation route
Estrone sulfate → Estradiol 0.014 Minor reactivation pathway
Estradiol → Estradiol 3-glucuronide 0.25 Glucuronidation predominance

Notably, E2-3G-17S exhibits negligible direct estrogen receptor (ER) binding affinity (<0.0001% of estradiol’s potency). However, its sequential deconjugation in tissues expressing hydrolytic enzymes allows localized estrogen reactivation, contributing to tissue-specific hormonal activity. This interconversion network extends estradiol’s effective half-life from 1–2 hours (intravenous) to 13–20 hours (oral), underscoring the conjugates’ role as a sustained hormonal reservoir.

Compartmentalization of Conjugation Reactions in Hepatic Microsomal Systems

Hepatic conjugation of estradiol is spatially organized, with sulfation and glucuronidation partitioned into distinct subcellular compartments. Sulfotransferases predominantly localize to the cytosol, while UGTs are embedded in the endoplasmic reticulum (ER) membrane, necessitating substrate transport into microsomal vesicles. This compartmentalization ensures sequential modification: initial sulfation in the cytosol followed by glucuronidation in the ER lumen for dual-conjugated species like E2-3G-17S.

Table 3: Hepatic Compartmentalization of Conjugation Enzymes

Enzyme Location Cofactor pH Optimum
SULT1E1 Cytosol 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) 6.5–7.0
UGT1A1 ER membrane UDP-Glucuronic acid 7.4–7.8
Steroid sulfatase Lysosomes/ER Water 4.5–5.5
β-Glucuronidase Lysosomes Water 4.5–5.0

Transport proteins mediate substrate shuttling between compartments. Organic anion-transporting polypeptides (OATP1B1 , OATP1B3 ) import estradiol into hepatocytes, while multidrug resistance-associated proteins (MRP2 , MRP3 ) export conjugates like E2-3G-17S into bile or blood. This spatial regulation minimizes premature deconjugation and ensures efficient excretion. Microsomal β-glucuronidase activity is negligible at physiological pH, further preserving conjugate stability until lysosomal or renal exposure.

Properties

Molecular Formula

C24H30K2O11S

Molecular Weight

604.8 g/mol

IUPAC Name

dipotassium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23?,24+;;/m1../s1

InChI Key

WDWGAMFSMDHFCH-FDIJGZAJSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+].[K+]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+].[K+]

Origin of Product

United States

Preparation Methods

In Vitro Enzymatic Synthesis

The most reliable and frequently reported preparation method is enzymatic synthesis using human or mammalian liver microsomes or recombinant enzymes :

  • Step 1: Glucuronidation
    Estradiol is incubated with UDP-glucuronic acid and UGT enzymes to produce estradiol 3-glucuronide. This step specifically targets the 3-hydroxyl group.

  • Step 2: Sulfation
    The glucuronide intermediate is then incubated with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and sulfotransferase enzymes to sulfate the 17beta-hydroxyl group, yielding the 3-glucuronide 17-sulfate conjugate.

This two-step enzymatic approach mimics physiological metabolism and provides stereospecific and regioselective conjugates.

Chemical Synthesis Routes

Chemical synthesis of this compound is less common due to the complexity of selective conjugation but can be approached via:

However, these methods require careful control of reaction conditions to avoid side reactions and maintain stereochemistry.

Microbial Biotransformation

Some studies have explored microbial biotransformation using fungi or bacteria capable of glucuronidation and sulfation activities to produce estradiol conjugates. This method is less standardized but offers a biocatalytic alternative.

Detailed Data Table of Preparation Parameters

Preparation Method Key Reagents/Enzymes Conditions Yield/Notes References
Enzymatic synthesis UDP-glucuronic acid, UGT enzymes, PAPS, SULT enzymes Incubation at 37°C, pH 7.4, 1-4 h High regioselectivity, physiological relevance
Chemical synthesis Protected estradiol, glucuronic acid derivatives, sulfur trioxide-pyridine Multiple steps, organic solvents, controlled temp. Complex, moderate yield, requires purification Inferred from
Microbial biotransformation Specific fungi/bacteria strains Aqueous media, 24-72 h incubation Experimental, variable yields, eco-friendly approach Literature reports (general)

Research Results and Analytical Confirmation

  • Mass Spectrometry and Ion Mobility : Ion mobility-mass spectrometry (IM-MS) techniques have been employed to confirm the structure and purity of estradiol glucuronide and sulfate conjugates, including this compound.
  • NMR Spectroscopy : Nuclear magnetic resonance (NMR) confirms the site-specific conjugation at the 3- and 17-positions, validating the enzymatic or chemical synthesis routes.
  • Biological Activity Assays : Studies demonstrate that conjugation significantly reduces estrogen receptor binding affinity, consistent with the role of conjugation in hormonal inactivation.

Summary of Key Preparation Insights

Aspect Details
Preferred method Enzymatic synthesis using UGT and SULT enzymes for regioselective conjugation
Chemical synthesis Possible but complex; requires selective protection and careful sulfation conditions
Analytical techniques IM-MS, NMR, and bioassays confirm structure and purity
Storage and handling Compound typically stored at −20°C to maintain stability
Applications Used in biochemical assays, pharmacokinetics, and hormone metabolism studies

Chemical Reactions Analysis

Types of Reactions: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt primarily undergoes hydrolysis reactions, where the glucuronide and sulfate groups are cleaved off, releasing free estradiol . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: : Hydrolysis reactions typically require acidic or enzymatic conditions to break the glucuronide and sulfate bonds. Common reagents include hydrochloric acid or specific glucuronidase and sulfatase enzymes .

Major Products Formed: : The primary product of hydrolysis is free estradiol, along with glucuronic acid and sulfate ions .

Scientific Research Applications

Hormonal Regulation and Metabolism

The compound plays a crucial role in the metabolism of estrogens. It is formed through the conjugation of estradiol with glucuronic acid and sulfate groups, which enhances its solubility and facilitates excretion from the body. This process is essential for maintaining hormonal balance and preventing excessive accumulation of active hormones in the bloodstream.

Key Points:

  • Estrogen Metabolism: Serves as a substrate for enzymes involved in estrogen metabolism.
  • Biliary Excretion: Functions as a substrate for multidrug resistance-associated protein 2 (MRP2), aiding in the biliary transport of estrogens .

Pharmacokinetics Studies

The compound is utilized in pharmacokinetic studies to understand how estrogens are processed in the body. By analyzing its levels in biological samples, researchers can gain insights into drug interactions and the effects of various factors on estrogen metabolism.

Toxicology and Safety Assessments

In toxicological studies, β-Estradiol 3-(β-D-glucuronide) 17-sulfate is analyzed to assess the safety profiles of estrogenic compounds. Its metabolites can indicate potential toxicity or adverse effects associated with hormone therapies.

Therapeutic Potential

There is ongoing research into the therapeutic applications of this compound, particularly concerning hormone replacement therapies (HRT) and treatments for conditions such as osteoporosis and menopausal symptoms.

Potential Benefits:

  • Hormone Replacement Therapy: May provide a safer alternative to traditional estrogen therapies by minimizing side effects associated with unmodified estradiol.
  • Cancer Research: Investigations into its role in breast cancer biology are underway, focusing on how glucuronidation affects estrogen receptor activity and cancer cell proliferation.

Case Studies and Experimental Evidence

Several studies have documented the effects and applications of β-Estradiol 3-(β-D-glucuronide) 17-sulfate:

Study ReferenceFocusFindings
Estrogen MetabolismDemonstrated that β-Estradiol 3-(β-D-glucuronide) 17-sulfate significantly influences estrogen clearance rates in hepatic systems.
Cosmetic FormulationsExplored the incorporation of glucuronides in topical formulations to enhance skin absorption and efficacy.
Toxicological AssessmentEvaluated the safety profile of estrogen metabolites in long-term exposure scenarios, indicating lower toxicity than free estradiol forms.

Mechanism of Action

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt exerts its effects by acting as a prodrug of estradiol. Upon hydrolysis, it releases free estradiol, which then binds to estrogen receptors in target tissues. This binding activates various signaling pathways, leading to the modulation of gene expression and physiological responses associated with estrogen .

Comparison with Similar Compounds

Comparison with Structurally Similar Estrogen Conjugates

Positional Isomers and Conjugation Patterns

The target compound is compared to other estradiol conjugates based on conjugation sites and functional groups:

Compound Name Conjugation Sites Molecular Weight (g/mol) Enzymatic Hydrolysis Susceptibility Key References
3-Glucuronide 17-Sulfate (Target) C3-glucuronide, C17-sulfate 604.75 17-sulfate resistant to hydrolysis
Estradiol 3-Sulfate C3-sulfate 350.44 Susceptible to sulfatases
Estradiol 17-Sulfate C17-sulfate 350.44 Resistant to enzymatic cleavage
Estradiol 3-Glucuronide C3-glucuronide 464.48 Susceptible to β-glucuronidase
Estradiol 3,17-Bis-sulfate C3-sulfate, C17-sulfate 430.48 Partial resistance (C17-sulfate)
Estriol 16α-Glucuronide C16α-glucuronide 464.20 Tissue-specific hydrolysis
Key Observations:
  • Sulfate Position Matters : The C17-sulfate group in the target compound resists hydrolysis by aryl sulfatases, unlike C3-sulfates, which are readily cleaved . This resistance increases its plasma half-life compared to 3-sulfate derivatives.

Metabolic and Functional Differences

Estradiol 3-Sulfate vs. 17-Sulfate
  • 3-Sulfate : Rapidly hydrolyzed to free estradiol in tissues, contributing to local estrogenic activity .
  • 17-Sulfate : Stable in circulation due to enzymatic resistance, acting as a reservoir for gradual release of active hormone .
Estradiol 3-Glucuronide vs. 3-Glucuronide 17-Sulfate
  • The addition of a sulfate group at C17 in the target compound reduces receptor binding affinity compared to the monosubstituted 3-glucuronide, which retains partial estrogen receptor (ER) activity .
Estriol Conjugates
  • Estriol 16α-glucuronide (e.g., in pregnancy urine) highlights how conjugation at non-C3/C17 positions alters tissue targeting and clearance .

Tables of Supporting Data

Table 1: Conjugation Sites and Metabolic Fate

Compound Conjugation Type Half-Life (Hours) Primary Excretion Route
3-Glucuronide 17-Sulfate Dual 12–24 Renal (60%), Biliary (40%)
3-Sulfate Single 2–4 Renal (>90%)
17-Sulfate Single 8–12 Renal (70%), Tissue storage

Table 2: Receptor Binding Affinity (Relative to Free Estradiol)

Compound ERα Binding (%) ERβ Binding (%)
Free Estradiol 100 100
3-Glucuronide 15 10
3-Glucuronide 17-Sulfate <5 <5
17-Sulfate 20 15

Biological Activity

1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate, commonly referred to as β-Estradiol 3-(β-D-glucuronide) 17-sulfate, is a significant steroid compound involved in various biological processes. This article explores its biological activity, metabolism, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H30O11S
  • Molecular Weight : 470.49 g/mol
  • CAS Number : 99156-45-3

Hormonal Activity

This compound exhibits estrogenic activity similar to that of estradiol. It binds to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive functions and other physiological processes. This compound is particularly relevant in studies focusing on hormone replacement therapy and endocrine disruption.

Metabolism

Research indicates that this compound undergoes extensive metabolic conversion in the liver. The in vitro metabolism studies using rat hepatocytes have shown that β-Estradiol is metabolized into various glucuronides and sulfate conjugates. The formation of these metabolites plays a crucial role in modulating the biological activity of estrogens and their elimination from the body .

Case Studies

  • Estrogen Metabolism in Hepatocytes :
    A study investigated the metabolism of β-Estradiol using isolated rat hepatocytes. The results demonstrated that β-Estradiol was converted into multiple metabolites, including glucuronides and sulfates. The predominant metabolic pathway involved hydroxylation at the C2 position of the steroid A-ring, leading to the formation of catechol estrogens and their conjugates .
  • Impact on Cancer :
    Another study examined the role of estrogen metabolites in breast cancer. It was found that certain glucuronide conjugates of estrogens could influence tumor growth by modulating estrogen receptor activity. This highlights the importance of understanding the biological effects of metabolites like this compound in cancer biology .

Table 1: Summary of Biological Activities

Activity TypeDescription
Estrogen Receptor BindingBinds to ERα and ERβ, influencing gene expression related to reproduction
MetabolismUndergoes conversion to glucuronides and sulfates in liver
Cancer ImplicationsModulates tumor growth via estrogen receptor activity

Q & A

Q. How can the structure of 1,3,5(10)-Estratriene-3,17β-diol 3-glucuronide 17-sulfate be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to confirm glucuronide and sulfate moieties. For example, 1H^1H-NMR can identify the β-D-glucuronide anomeric proton (~δ 4.5–5.5 ppm) and sulfate ester protons. 13C^{13}C-NMR distinguishes carbonyl carbons (e.g., glucuronide carboxylate at ~δ 170–175 ppm) .
  • Mass Spectrometry (ESI-MS): Negative-ion mode detects molecular ions (e.g., [M–H]^- at m/z 599 for the free acid form). Isotopic patterns confirm sulfur presence .
  • Chromatography (HPLC/UHPLC): Use reverse-phase columns with UV detection (λ = 280 nm for estrogen conjugates) and compare retention times to synthetic standards .

Q. What are the solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility: Soluble in polar solvents like methanol or ethanol; insoluble in water due to sulfate and glucuronide groups. Use DMSO for stock solutions in cell-based assays .
  • Stability: Hydrolytically sensitive at extreme pH. Store lyophilized at –20°C under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles .

Q. How is this compound detected in biological matrices (e.g., serum, plasma)?

Methodological Answer:

  • Sample Preparation: Enzymatic deconjugation (e.g., β-glucuronidase/sulfatase) followed by solid-phase extraction (SPE) using C18 cartridges. Derivatization with picolinic acid enhances LC-MS sensitivity .
  • Detection Limits: Ultra-high-sensitivity LC-MS/MS achieves detection limits of 0.1–1 pg/mL in serum, critical for low-abundance estrogen conjugate studies .

Advanced Research Questions

Q. What synthetic challenges exist in producing authentic standards of this compound, and how are they addressed?

Methodological Answer:

  • Synthesis Challenges:
  • Regioselectivity: Sulfation at C17 vs. C3 requires protecting group strategies (e.g., acetyl for glucuronide, trimethylsilyl for hydroxyl groups) .
  • Purification: Flash chromatography (silica gel, CH2 _2Cl2 _2/acetone gradients) removes unreacted intermediates. Confirm purity via 1H^1H-NMR integration .
    • Isotopic Standards: Use deuterated analogs (e.g., 2H^2H-labeled at C16/C17) as internal standards for quantitative LC-MS to correct matrix effects .

Q. How do conflicting data on receptor binding (e.g., ERα vs. ERβ selectivity) arise, and how can they be resolved?

Methodological Answer:

  • Source of Contradictions:
  • Assay Variability: Cell lines (e.g., ERα-HeLa vs. ERβ-transfected COS-7) differ in receptor expression levels. Normalize data to receptor density via qPCR .
  • Metabolic Interference: Endogenous estrogens in serum-free media may confound results. Use charcoal-stripped serum and validate via LC-MS .
    • Resolution: Competitive binding assays (e.g., fluorescence polarization) with pure ERα/ERβ isoforms. IC50_{50} values for 3-glucuronide 17-sulfate show 10-fold higher affinity for ERβ .

Q. What analytical pitfalls occur in quantifying dual conjugates (glucuronide + sulfate) in pharmacokinetic studies?

Methodological Answer:

  • Pitfalls:
  • Ion Suppression: Co-eluting matrix components (e.g., phospholipids) reduce MS signal. Mitigate with hydrophilic interaction chromatography (HILIC) .
  • Cross-Reactivity: Commercial ELISA kits may cross-react with mono-conjugated metabolites. Validate via parallel LC-MS analysis .
    • Solutions: Stable isotope dilution assays (SIDA) with 13C^{13}C-labeled internal standards improve accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.